

A Comparative Guide to Gas Dehydration: Tetraethylene Glycol (TREG) vs. Triethylene Glycol (TEG)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Tetraethylene glycol

Cat. No.: B160287

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of **Tetraethylene Glycol** (TREG) and Triethylene Glycol (TEG) as gas dehydration agents, supported by experimental data and detailed protocols.

In the critical process of natural gas dehydration, the choice of a liquid desiccant is paramount to preventing hydrate formation and corrosion, ensuring the smooth operation of transmission pipelines.[1][2] Triethylene glycol (TEG) has long been the industry standard due to its cost-effectiveness, operational reliability, and superior dew point depression capabilities.[3][4] However, recent studies have highlighted the potential of **Tetraethylene Glycol** (TREG) as a powerful alternative, particularly under specific operational conditions. This guide provides a detailed comparison of TREG and TEG, presenting experimental data, operational parameters, and detailed methodologies to inform the selection process for researchers and industry professionals.

Performance Comparison: TREG vs. TEG

The selection between TREG and TEG hinges on a variety of factors, including the desired dew point, operational costs, and the specific conditions of the gas stream. While TEG is the most commonly used glycol in approximately 95% of dehydration units, TREG exhibits superior performance in certain scenarios, particularly at high gas flow rates.[5]

Quantitative Performance Data

The following tables summarize key performance data comparing TREG and TEG based on available experimental and simulation studies.

Performance Metric	Tetraethylene Glycol (TREG)	Triethylene Glycol (TEG)	Reference
Water Vapor Reduction	Reduced from 90% to approx. 5% at 120 ml/min gas flow rate.	Reduced from 90% to approx. 10% at 60 ml/min gas flow rate.	
Performance at High Gas Flow Rates	Exhibits the best performance in water vapor removal.	Less effective than TREG at high gas flow rates.	
Performance at Low Gas Flow Rates	Less effective than TEG.	The best absorbent for water vapor removal.	
Achievable Dew Point Temperature	Can achieve a dew point temperature approximately 7°C lower than TEG under analogous conditions.	Higher achievable dew point temperature compared to TREG under the same conditions.	
Lean Glycol Concentration (Atmospheric Regeneration)	Can achieve 99.2 wt% purity.	Maximum achievable concentration is around 98.7 wt% at 206°C (404°F).	
Effect of Increased Circulation Rate	Has a much greater impact on the achieved gas dew point temperature.	Has a negligible effect on the water dew point temperature.	

Physical and Chemical Properties	Tetraethylene Glycol (TREG)	Triethylene Glycol (TEG)	Reference
Molecular Formula	HO(C ₂ H ₄ O) ₄ H	C ₆ H ₁₄ O ₄	
Molecular Weight (g/mol)	194.23	150.17	
Boiling Point (°C)	327	285	
Degradation Temperature (°C)	~238	~206	

Experimental Protocols

The following sections detail the methodologies for key experiments in gas dehydration using glycol agents. These protocols are synthesized from various studies and represent a standard approach to evaluating and comparing the performance of TREG and TEG.

Gas Dehydration Performance Evaluation

Objective: To determine and compare the water absorption efficiency of TREG and TEG from a wet gas stream.

Materials:

- Wet gas stream (e.g., natural gas or air with a known high humidity)
- Pure **Tetraethylene Glycol** (TREG)
- Pure Triethylene Glycol (TEG)
- Absorption column (contactor) with either trays or packing material
- Gas flow meters and controllers
- Hygrometer or other moisture measurement device
- Temperature and pressure sensors

- Glycol circulation pump
- Regeneration system (reboiler, still column, and heat exchangers)

Procedure:

- **System Preparation:** The absorption column and regeneration system are cleaned and dried. The system is then purged with an inert gas.
- **Glycol Loading:** The system is filled with either pure TREG or pure TEG. The initial concentration of the lean glycol is recorded.
- **Gas Flow Initiation:** The wet gas stream is introduced into the bottom of the absorption column at a controlled flow rate (e.g., 60 ml/min and 120 ml/min to compare performance at different rates).
- **Glycol Circulation:** The lean glycol is pumped to the top of the absorption column, flowing counter-currently to the gas stream. The circulation rate is typically maintained between 17 and 33 liters of glycol per kilogram of water in the inlet gas.
- **Absorption Process:** The wet gas comes into intimate contact with the glycol, and water vapor is absorbed. The dry gas exits from the top of the column.
- **Data Acquisition:** The water content of the dry gas exiting the column is continuously monitored and recorded using a hygrometer. The temperature and pressure within the contactor are also recorded.
- **Glycol Regeneration:** The water-rich glycol ("rich glycol") from the bottom of the contactor is directed to the regeneration system. It is heated in a reboiler to a temperature just below its degradation point (around 204°C for TEG) to boil off the absorbed water. Stripping gas can be used to further increase the purity of the regenerated glycol.
- **Steady State:** The experiment is run until a steady state is achieved, indicated by a constant water content in the outlet gas.
- **Comparison:** The experiment is repeated using the other glycol under identical operational conditions (gas flow rate, temperature, pressure, and glycol circulation rate) to allow for a

direct comparison of their dehydration performance.

Glycol Regeneration Efficiency

Objective: To determine the maximum achievable lean glycol concentration after regeneration.

Materials:

- Rich glycol (TREG or TEG saturated with water)
- Glycol regeneration unit (reboiler, still column)
- Heat source for the reboiler
- Stripping gas (e.g., methane or nitrogen) (optional)
- Karl Fischer titrator or other method for precise water content measurement in glycol

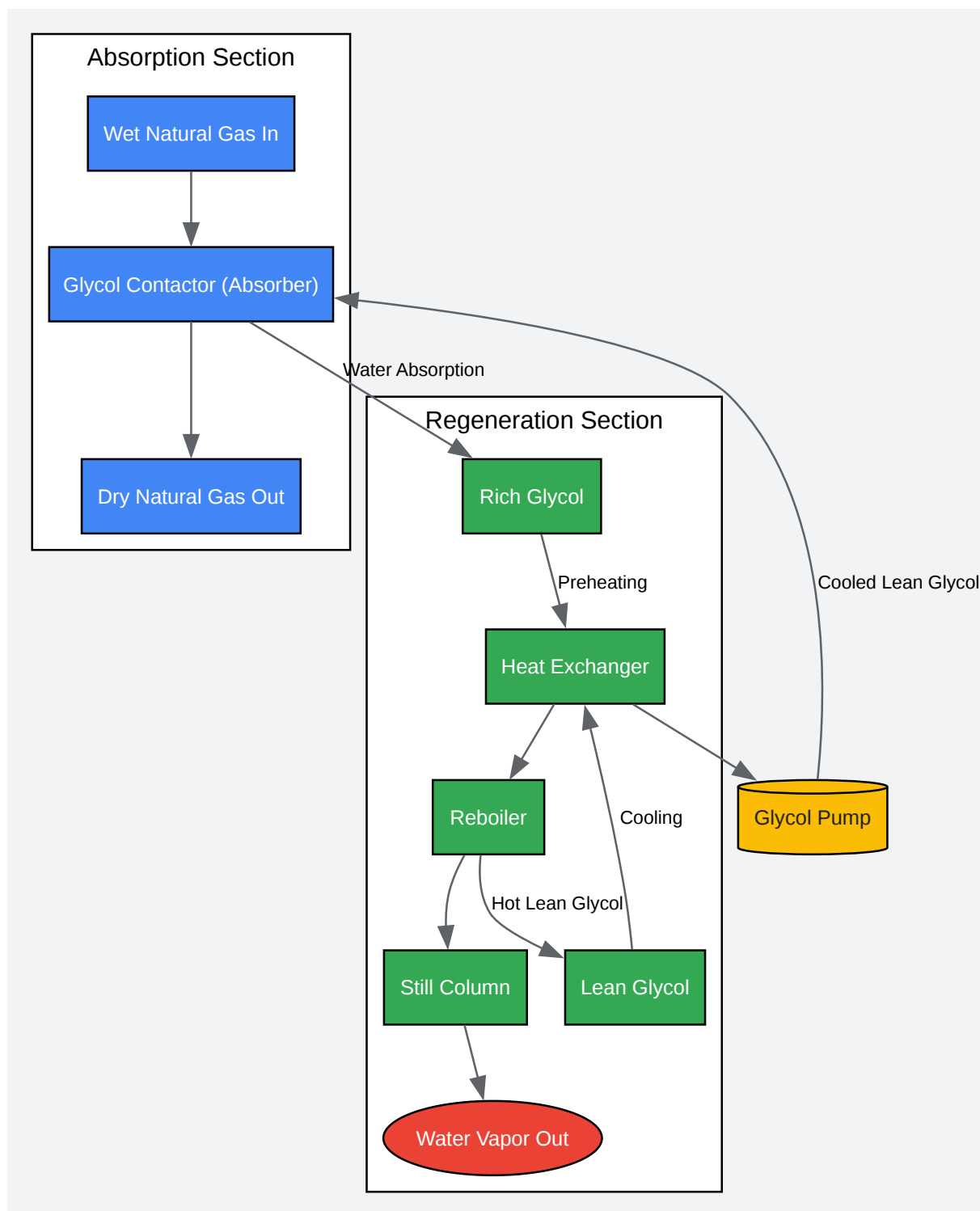
Procedure:

- Rich Glycol Analysis: The initial water content of the rich glycol is measured.
- Regeneration: The rich glycol is fed into the regeneration unit.
- Heating: The reboiler temperature is set to a specific point, typically around 204°C (400°F) for TEG, which is below its degradation temperature.
- Stripping (Optional): A pre-heated stripping gas can be introduced into the reboiler to lower the partial pressure of water, thereby increasing the regeneration efficiency and achieving higher lean glycol purity.
- Distillation: The absorbed water is vaporized and exits through the still column.
- Lean Glycol Sampling: Once the regeneration process reaches a steady state, a sample of the hot, lean glycol is carefully collected from the surge tank.
- Purity Analysis: The water content of the lean glycol sample is measured to determine its purity.

- **Parameter Variation:** The experiment can be repeated at different reboiler temperatures and stripping gas flow rates to optimize the regeneration process for each glycol.

Process Visualization

The following diagram illustrates the typical workflow of a glycol dehydration unit, applicable to both TREG and TEG systems.



[Click to download full resolution via product page](#)

Glycol Dehydration Process Workflow

Conclusion

Both **Tetraethylene Glycol** (TREG) and Triethylene Glycol (TEG) are effective desiccants for natural gas dehydration. The choice between them is not straightforward and depends heavily on the specific application and operational parameters.

- TEG remains the industry workhorse, offering a balance of performance and cost-effectiveness, particularly at lower gas flow rates.
- TREG emerges as a superior option for applications requiring very low dew points or operating at high gas flow rates. Its ability to achieve higher lean concentrations through atmospheric regeneration can also be a significant advantage.

For researchers and professionals, a thorough evaluation of the process requirements, including desired water content, gas flow rates, and energy consumption, is crucial for selecting the optimal glycol agent. The experimental protocols and comparative data presented in this guide provide a foundational framework for making an informed decision.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. files.core.ac.uk [files.core.ac.uk]
- 2. cetjournal.it [cetjournal.it]
- 3. vurup.sk [vurup.sk]
- 4. researchgate.net [researchgate.net]
- 5. Study of Water Vapor Absorption from Gas Using Tetra-Ethylene Glycol (TREG) [ijche.ir]
- To cite this document: BenchChem. [A Comparative Guide to Gas Dehydration: Tetraethylene Glycol (TREG) vs. Triethylene Glycol (TEG)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b160287#tetraethylene-glycol-vs-triethylene-glycol-as-a-gas-dehydration-agent>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com